1,1-Dibenzyl-3-(3-methoxypropyl)thiourea
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Overview
Description
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of two benzyl groups and a 3-methoxypropyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea typically involves the reaction of benzylamine with 3-methoxypropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of phase transfer catalysis can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and thermal stabilizers.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(3-methoxypropyl)thiourea involves its interaction with molecular targets through the thiourea moiety. The sulfur and nitrogen atoms in the thiourea group can form coordination bonds with metal ions, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-(2-isopropyl-3-methylphenyl)thiourea
- 1,1-Dibenzyl-3-[3-(diethylamino)propyl]thiourea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Uniqueness
1,1-Dibenzyl-3-(3-methoxypropyl)thiourea is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical properties compared to other thiourea derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dibenzyl-3-(3-methoxypropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-22-14-8-13-20-19(23)21(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVXSWWYXTXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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